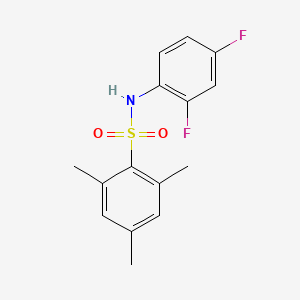

N-(2,4-difluorophenyl)-2,4,6-trimethylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

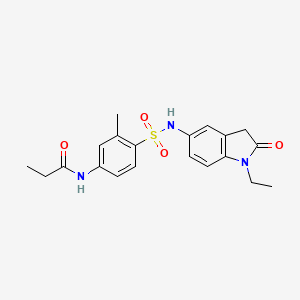

N-(2,4-difluorophenyl)-2,4,6-trimethylbenzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as Diflunisal, and it belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs). However,

Aplicaciones Científicas De Investigación

Antimicrobial Activities

N-Benzyl-2,4-dinitrobenzenesulfonamide, a compound related to N-(2,4-difluorophenyl)-2,4,6-trimethylbenzenesulfonamide, showed promising inhibitory activity against Mycobacterium tuberculosis, exhibiting a higher potency than the clinical agent isoniazid (Malwal et al., 2012). This highlights the potential of sulfonamide derivatives in developing novel antimycobacterial agents.

Chemical Synthesis Methods

Research has also explored the use of sulfonamide derivatives in synthetic chemistry, for instance, in the preparation of nitriles from carboxylic acids through a reaction that involves a Smiles rearrangement, showcasing the versatility of sulfonamides in organic synthesis (Huber & Bartsch, 1998).

Structural and Functional Properties

A study on N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide, a molecule structurally similar to the one of interest, provided insight into its structural characterization and computational analysis, revealing its potential for interacting with proteins, which could have implications for drug design and material science (Murthy et al., 2018).

Novel Synthesis and Applications

Further research into sulfonamides includes the development of new compounds through innovative synthetic routes, such as the Ag-assisted fluorination of unprotected 4,6-disubstituted 2-aminopyrimidines, leading to derivatives with potential applications in medicinal chemistry and drug discovery (Wang et al., 2017).

Mecanismo De Acción

Target of Action

The compound N-(2,4-difluorophenyl)-2,4,6-trimethylbenzenesulfonamide primarily targets Carbonic Anhydrase 2 . This enzyme plays a crucial role in maintaining pH balance in the body by catalyzing the reversible hydration of carbon dioxide. Additionally, it has been identified that the compound may also target mTOR, EGFR, iNOS, MAP2K1, FGFR, and TGFB1 .

Mode of Action

The compound interacts with its targets, leading to changes in their function. . This inhibition prevents photosynthesis, leading to plant death .

Biochemical Pathways

The affected pathways include those associated with the targets mentioned above. For instance, the mTOR pathway is involved in cell growth and metabolism, while the EGFR pathway plays a role in cell proliferation and survival . The inhibition of these pathways can lead to downstream effects such as cell death or growth inhibition .

Pharmacokinetics

It is known that the compound is stable in air up to its melting point . More research is needed to fully understand the compound’s pharmacokinetic properties and their impact on bioavailability.

Result of Action

The compound’s action results in the inhibition of photosynthesis, leading to plant death . In the context of cancer research, the compound has shown selective antiproliferative and cytotoxic preferences for certain human tumor cell lines .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, it has been noted that the compound may be moderately persistent in soil systems and very persistent in aquatic systems depending on local conditions .

Propiedades

IUPAC Name |

N-(2,4-difluorophenyl)-2,4,6-trimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15F2NO2S/c1-9-6-10(2)15(11(3)7-9)21(19,20)18-14-5-4-12(16)8-13(14)17/h4-8,18H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HANSYHXUYSIMIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=C(C=C(C=C2)F)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15F2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-difluorophenyl)-2,4,6-trimethylbenzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(allyloxy)-3-methoxybenzyl]-N-(tetrahydrofuran-2-ylmethyl)amine hydrochloride](/img/structure/B2829500.png)

![6-Methylspiro[1,2-dihydroindene-3,2'-oxirane]](/img/structure/B2829502.png)

![N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2829506.png)

![3-[(5-bromopyrimidin-2-yl)oxy]-N-[(4-fluorophenyl)methyl]pyrrolidine-1-carboxamide](/img/structure/B2829513.png)

![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2829516.png)

![4-Chloro-1-ethyl-N-[2-(prop-2-enoylamino)ethyl]pyrrole-2-carboxamide](/img/structure/B2829519.png)